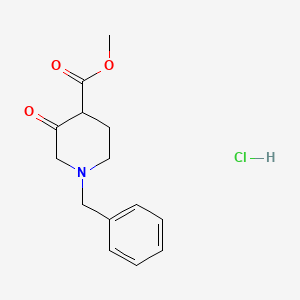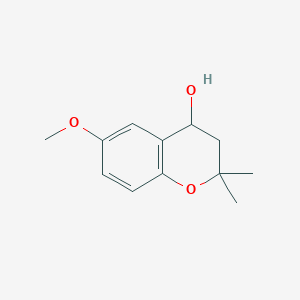
6-メトキシ-2,2-ジメチルクロマン-4-オール
概要
説明
6-Methoxy-2,2-dimethylchroman-4-ol is an organic compound belonging to the class of 1-benzopyrans. It is characterized by its unique structure, which includes a methoxy group at the 6th position and two methyl groups at the 2nd position.
科学的研究の応用
6-Methoxy-2,2-dimethylchroman-4-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
The primary targets of 6-Methoxy-2,2-dimethylchroman-4-ol are reactive oxygen species (ROS) and reactive nitrogen species (RNS) . These are highly reactive molecules that can cause damage to cells and tissues and are responsible for several mechanisms that trigger skin aging .
Mode of Action
6-Methoxy-2,2-dimethylchroman-4-ol acts as a dual scavenger for both ROS and RNS . It inhibits lipid peroxidation reactions caused by peroxynitrite anions . This compound also prevents damage to skin cells caused by peroxynitrite anions and nitric oxide .
Biochemical Pathways
The compound’s action on ROS and RNS affects the biochemical pathways related to oxidative stress and inflammation . By scavenging these reactive species, it helps to maintain the balance of oxidative and antioxidative reactions in the body, thereby preventing cellular damage and inflammation .
Pharmacokinetics
Like other chromanone analogs, it is expected to have good bioavailability . More research is needed to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is the prevention of cellular damage caused by ROS and RNS . It also inhibits lipid peroxidation reactions, thereby preventing further oxidative damage . This leads to a reduction in inflammation and other symptoms associated with oxidative stress .
Action Environment
Environmental factors such as exposure to UV rays can increase the production of ROS and RNS, thereby increasing oxidative stress . 6-Methoxy-2,2-dimethylchroman-4-ol, by inhibiting the production of these reactive species, can help to mitigate the harmful effects of environmental stressors .
生化学分析
Biochemical Properties
3,4-Dihydro-6-methoxy-2,2-dimethyl-2H-1-benzopyran-4-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to interact with reactive oxygen species (ROS) and reactive nitrogen species (RNS), acting as a scavenger for these harmful molecules . This interaction helps in preventing oxidative stress and cellular damage. Additionally, 3,4-Dihydro-6-methoxy-2,2-dimethyl-2H-1-benzopyran-4-ol inhibits lipid peroxidation, which is a process that can lead to cell membrane damage .
Cellular Effects
The effects of 3,4-Dihydro-6-methoxy-2,2-dimethyl-2H-1-benzopyran-4-ol on various types of cells and cellular processes are profound. It has been observed to protect skin cells from damage caused by ultraviolet (UV) radiation and pollution by scavenging ROS and RNS . This compound also influences cell signaling pathways by modulating the activity of certain enzymes involved in these pathways. Furthermore, 3,4-Dihydro-6-methoxy-2,2-dimethyl-2H-1-benzopyran-4-ol affects gene expression by regulating the transcription of genes associated with oxidative stress response .
Molecular Mechanism
At the molecular level, 3,4-Dihydro-6-methoxy-2,2-dimethyl-2H-1-benzopyran-4-ol exerts its effects through several mechanisms. It binds to and neutralizes ROS and RNS, thereby preventing these reactive species from causing cellular damage . Additionally, this compound inhibits the activity of enzymes involved in lipid peroxidation, such as lipoxygenases, which further contributes to its protective effects . The regulation of gene expression by 3,4-Dihydro-6-methoxy-2,2-dimethyl-2H-1-benzopyran-4-ol involves the activation of transcription factors that control the expression of antioxidant genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-Dihydro-6-methoxy-2,2-dimethyl-2H-1-benzopyran-4-ol have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to 3,4-Dihydro-6-methoxy-2,2-dimethyl-2H-1-benzopyran-4-ol can lead to sustained protection against oxidative stress and maintenance of cellular homeostasis .
Dosage Effects in Animal Models
The effects of 3,4-Dihydro-6-methoxy-2,2-dimethyl-2H-1-benzopyran-4-ol vary with different dosages in animal models. At low to moderate doses, it exhibits protective effects against oxidative stress and inflammation . At high doses, there may be potential toxic effects, including disruption of cellular metabolism and induction of apoptosis . It is crucial to determine the optimal dosage to maximize the beneficial effects while minimizing any adverse effects.
Metabolic Pathways
3,4-Dihydro-6-methoxy-2,2-dimethyl-2H-1-benzopyran-4-ol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and detoxification . The compound is also known to influence metabolic flux by modulating the levels of certain metabolites involved in oxidative stress response . These interactions highlight the compound’s role in maintaining cellular redox balance.
Transport and Distribution
The transport and distribution of 3,4-Dihydro-6-methoxy-2,2-dimethyl-2H-1-benzopyran-4-ol within cells and tissues are facilitated by specific transporters and binding proteins . It is efficiently taken up by cells and distributed to various cellular compartments, where it exerts its protective effects . The compound’s localization within cells is crucial for its function, as it needs to be present in areas where ROS and RNS are generated.
Subcellular Localization
3,4-Dihydro-6-methoxy-2,2-dimethyl-2H-1-benzopyran-4-ol is primarily localized in the cytoplasm and mitochondria of cells . Its presence in these subcellular compartments allows it to effectively scavenge ROS and RNS, thereby protecting cellular components from oxidative damage . The compound’s subcellular localization is regulated by specific targeting signals and post-translational modifications that direct it to the appropriate compartments .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2,2-dimethylchroman-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-methoxy-2,2-dimethylchromene with a suitable reducing agent to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency of the production process .
化学反応の分析
Types of Reactions
6-Methoxy-2,2-dimethylchroman-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted benzopyran derivatives.
類似化合物との比較
Similar Compounds
6-Methoxy-2,2-dimethylchromene: Similar structure but lacks the hydroxyl group at the 4th position.
2,2-Dimethylchroman: Lacks the methoxy group at the 6th position.
7-Methoxy-2,2-dimethyl-6-chromanol: Similar structure with a methoxy group at the 7th position.
Uniqueness
6-Methoxy-2,2-dimethylchroman-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and hydroxyl groups, along with the dimethyl substitution, makes it a valuable compound for various applications .
特性
IUPAC Name |
6-methoxy-2,2-dimethyl-3,4-dihydrochromen-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2)7-10(13)9-6-8(14-3)4-5-11(9)15-12/h4-6,10,13H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDIMNNYYGBSQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(O1)C=CC(=C2)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901205264 | |
| Record name | 3,4-Dihydro-6-methoxy-2,2-dimethyl-2H-1-benzopyran-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901205264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65383-71-3 | |
| Record name | 3,4-Dihydro-6-methoxy-2,2-dimethyl-2H-1-benzopyran-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65383-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-6-methoxy-2,2-dimethyl-2H-1-benzopyran-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901205264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dihydro-6-methoxy-2,2-dimethyl-2H-1-benzopyran-4-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041411 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


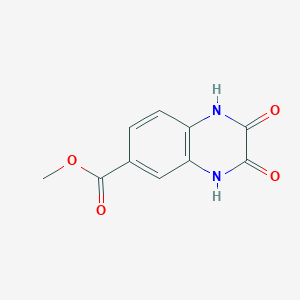
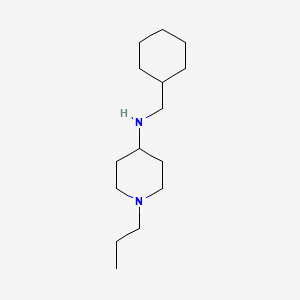
![2-chloro-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1371753.png)
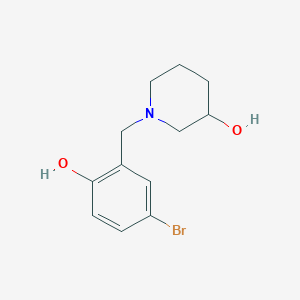
![5-[(2-Hydroxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B1371756.png)
![1-ethyl-N-[(4-fluorophenyl)methyl]piperidin-4-amine](/img/structure/B1371757.png)
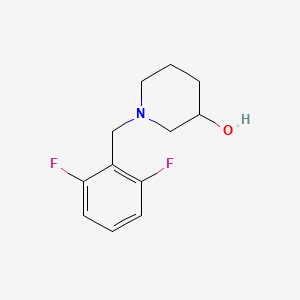
![1-[(3,4-Difluorophenyl)methyl]piperidin-4-ol](/img/structure/B1371761.png)
![{1-[(Thiophen-3-yl)methyl]piperidin-3-yl}methanol](/img/structure/B1371763.png)
![N-[(3-bromophenyl)methyl]-1-ethylpiperidin-4-amine](/img/structure/B1371765.png)
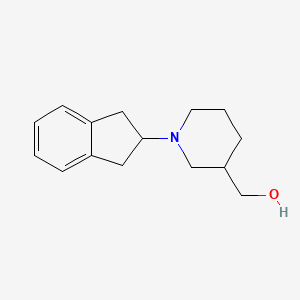
![{1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1371770.png)

